molecular formula C20H28N2O9 B050394 tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate CAS No. 117770-66-8

tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate

Cat. No. B050394
M. Wt: 440.4 g/mol
InChI Key: DLYKUHWZMNJPSM-RVHANOPWSA-N
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Description

This compound is a drug intermediate with certain application value in drug development and manufacturing . It is used in the manufacture of a new type of antihypertensive drug, an angiotensin-converting enzyme inhibitor (ACE-I) called Benazepril .


Synthesis Analysis

The preparation of this compound involves the chiral resolution of highly pure (+1-T-BUTYLOX CARBONYLMETHYL-3-AMINO- 2, 3, 4N5-TETRAHYDRO-LH- [L] BENZAZEPIN-2-ONE using Tartaric Acid . The process involves heating the compound in ethanol at 50-55°C for 25 minutes, then raising the temperature to 60-65°C and adding a solution of L-(+)-tartaric acid in ethanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H22N2O3/c1-16(2,3)21-14(19)10-18-13-7-5-4-6-11(13)8-9-12(17)15(18)20/h4-7,12H,8-10,17H2,1-3H3/t12-/m0/s1 .


Chemical Reactions Analysis

As a drug intermediate, this compound has application value in the synthesis of certain drugs, such as anticancer drugs and antiviral drugs . It is also used in the manufacture of Benazepril, an angiotensin-converting enzyme inhibitor (ACE-I) .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C16H22N2O3.C4H6O6 and it has a molecular weight of 440.446 . The melting point is reported to be 190°C (dec.) .

Future Directions

The compound has potential application in drug development and manufacturing, particularly in the synthesis of certain drugs such as anticancer drugs and antiviral drugs . Its use in the manufacture of Benazepril, an ACE-I, suggests potential for further exploration in the field of antihypertensive drugs .

properties

IUPAC Name

tert-butyl 2-[(3S)-3-amino-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetate;(2R,3R)-2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3.C4H6O6/c1-16(2,3)21-14(19)10-18-13-7-5-4-6-11(13)8-9-12(17)15(18)20;5-1(3(7)8)2(6)4(9)10/h4-7,12H,8-10,17H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t12-;1-,2-/m01/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYKUHWZMNJPSM-RVHANOPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C2=CC=CC=C2CCC(C1=O)N.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CN1C2=CC=CC=C2CC[C@@H](C1=O)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate

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